molecular formula C21H20BrN3OS B2821360 (4-((4-Bromo-3-methylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone CAS No. 1359127-49-3

(4-((4-Bromo-3-methylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Cat. No. B2821360
CAS RN: 1359127-49-3
M. Wt: 442.38
InChI Key: INFBMHOXAPEVSD-UHFFFAOYSA-N
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Description

The compound (4-((4-Bromo-3-methylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex organic molecule. It contains a quinoline core, which is a type of heterocyclic aromatic organic compound. It also has a bromo-methylphenyl group, an amino group, and a thiomorpholino methanone group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline core would provide a rigid, planar structure, while the other groups attached to it would add complexity to the molecule . The bromine atom in the bromo-methylphenyl group is a heavy atom that could potentially influence the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amino group could participate in reactions with acids or electrophiles, and the bromine atom could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would all be determined by the arrangement of atoms and the types of bonds in the molecule .

Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry Calculations

The spectroscopic properties of related compounds, particularly focusing on 3-amino-substituted thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, have been extensively studied. These compounds exhibit dual fluorescence in various solvents, influenced by singlets excited-states. Quantum chemistry calculations, including DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, indicate that these compounds exist in two rotamers: anti and syn, with the anti-conformer being stabilized through intramolecular NH…O hydrogen bonding. This stabilization significantly affects the energy of the HOMO-1 molecular orbital, suggesting a potential application in the development of fluorescent materials and sensors (Al-Ansari, 2016).

Chemical Synthesis and Functionalization

In the realm of chemical synthesis, the compound shares structural similarities with quinoline derivatives that have been functionalized through reactions like simultaneous double C2/C3 functionalization. This technique has been applied to synthesize compounds like 4-nitrophenyl)(2-phenylquinolin-3-yl)methanone, showcasing the potential of such chemical frameworks for constructing complex molecules with diverse functional groups. These synthetic routes highlight the versatility and reactivity of quinoline derivatives, which could be leveraged for the development of new pharmaceuticals, materials, and catalysts (Belyaeva et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many quinoline derivatives have biological activity and are used as pharmaceuticals . The specific effects of this compound would likely depend on how its structure interacts with biological targets.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .

properties

IUPAC Name

[4-(4-bromo-3-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3OS/c1-14-12-15(6-7-18(14)22)24-20-16-4-2-3-5-19(16)23-13-17(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFBMHOXAPEVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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